

# An In-depth Technical Guide to Allyl Tribromoacetate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Allyl tribromoacetate*

Cat. No.: *B15486424*

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Disclaimer: Direct experimental data for **allyl tribromoacetate** is limited in publicly available scientific literature. This guide has been compiled by leveraging data from structurally analogous compounds and established principles of organic chemistry to provide a comprehensive overview for researchers, scientists, and drug development professionals.

## Introduction and IUPAC Nomenclature

**Allyl tribromoacetate**, a halogenated ester, presents potential as a reagent in organic synthesis and as a building block for more complex molecules. Its IUPAC name is prop-2-enyl 2,2,2-tribromoacetate[1]. The molecule incorporates two key functional groups: a reactive allyl group and a tribromoacetate moiety, which are expected to dictate its chemical behavior.

Molecular Formula:  $C_5H_5Br_3O_2$ [1]

Molecular Weight: 336.8 g/mol [1]

Due to the scarcity of specific studies on this compound, this guide will extrapolate from the known chemistry of related allyl esters and organobromine compounds to discuss its properties, synthesis, and potential applications.

## Chemical and Physical Properties

No specific experimental data for the physical properties of **allyl tribromoacetate** were found. The following table presents estimated values and data from analogous compounds to provide

a general understanding. For comparison, data for the related compounds allyl bromoacetate and allyl trifluoroacetate are included.

Property	Allyl Tribromoacetate (Estimated/Inferred )	Allyl Bromoacetate (Experimental)	Allyl Trifluoroacetate (Experimental)
CAS Number	Not found	40630-84-0[2][3][4][5][6]	383-67-5[7]
Boiling Point	> 175.2 °C	175.2 °C at 760 mmHg[4]	66-75 °C[7]
Density	> 1.457 g/cm <sup>3</sup>	1.457 g/cm <sup>3</sup> [4]	No data
Appearance	Likely a colorless to yellow liquid	No data	No data
Solubility	Expected to be soluble in organic solvents	No data	No data

## Synthesis of Allyl Tribromoacetate

A specific, validated experimental protocol for the synthesis of **allyl tribromoacetate** is not readily available in the literature. However, based on general methods for the synthesis of allyl esters, a plausible route would be the esterification of allyl alcohol with tribromoacetic acid or its acid chloride/bromide.

## Proposed Experimental Protocol: Esterification of Allyl Alcohol with Tribromoacetyl Chloride

This proposed protocol is based on standard esterification procedures and should be adapted and optimized under appropriate laboratory conditions.

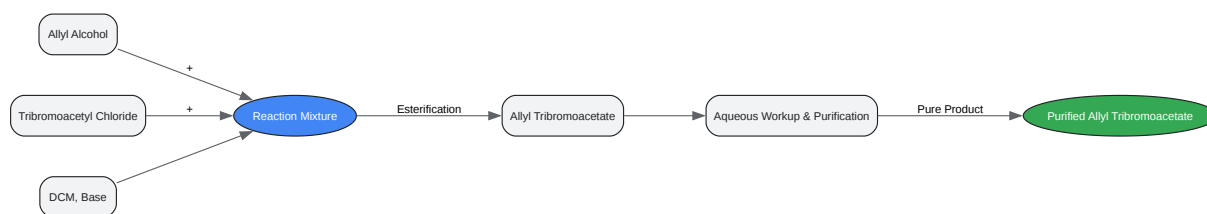
Materials:

- Tribromoacetyl chloride

- Allyl alcohol
- Anhydrous dichloromethane (DCM) as solvent
- Triethylamine or pyridine as a base
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware and purification apparatus (e.g., for distillation or chromatography)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve allyl alcohol in anhydrous DCM.
- Cool the solution in an ice bath.
- Add triethylamine (or pyridine) to the solution.
- Slowly add a solution of tribromoacetyl chloride in anhydrous DCM to the cooled reaction mixture.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to obtain pure **allyl tribromoacetate**.



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A general workflow for the synthesis of **allyl tribromoacetate**.

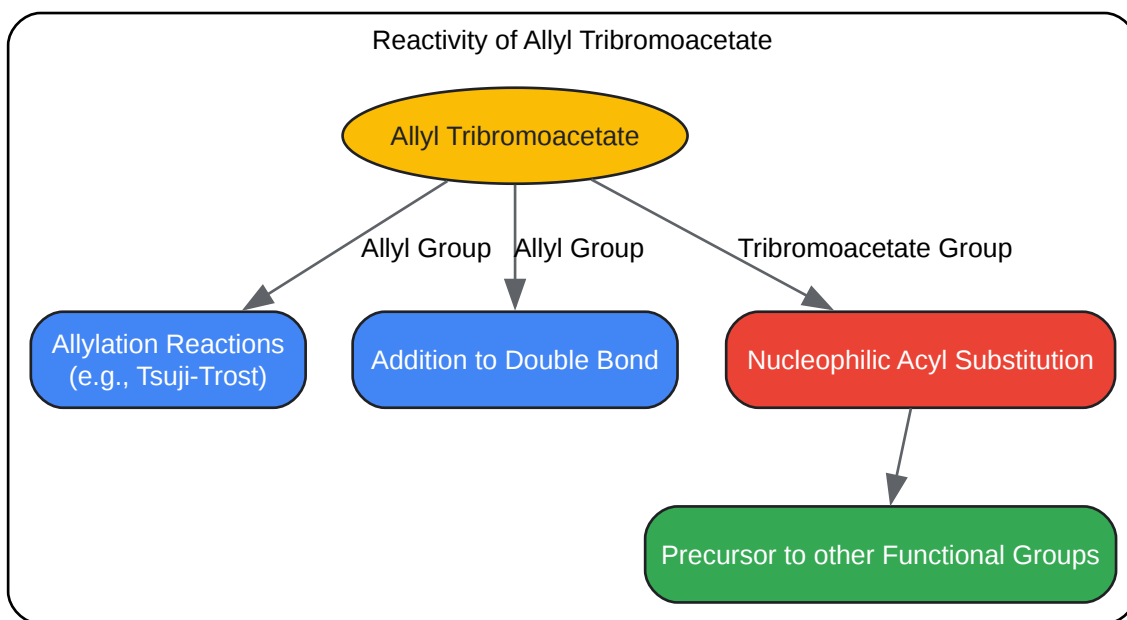
## Chemical Reactivity and Potential Applications

The reactivity of **allyl tribromoacetate** is expected to be governed by its two main functional groups.

- **Allyl Group:** The allyl moiety can participate in a variety of reactions, including additions to the double bond and transition metal-catalyzed reactions like the Tsuji-Trost reaction.
- **Tribromoacetate Group:** The tribromoacetate is a good leaving group, and the ester can undergo nucleophilic substitution at the carbonyl carbon. The presence of three bromine atoms on the alpha-carbon makes the carbonyl group more electrophilic.

These reactive sites suggest potential applications in:

- **Polymer Chemistry:** As a monomer or co-monomer in polymerization reactions.
- **Organic Synthesis:** As a building block for introducing the allyl or tribromoacetate functionalities into more complex molecules. The tribromoacetate group could be a precursor for other functional groups.
- **Drug Discovery:** As a scaffold or intermediate in the synthesis of novel bioactive compounds. Organobromine compounds are found in a number of pharmaceuticals[2].



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Potential reaction pathways for **allyl tribromoacetate**.

## Biological Activity Context

While there is no specific information on the biological activity of **allyl tribromoacetate**, organobromine compounds are known to have diverse biological roles. Many are found in marine organisms and are involved in chemical defense mechanisms. Some synthetic organobromine compounds have been developed as pharmaceuticals, including anticancer agents and sedatives[2]. The high reactivity of allyl esters and the potential for the tribromoacetate group to act as a leaving group suggest that this molecule could interact with biological macromolecules, a property that is often explored in drug discovery.

## Safety and Handling

No specific safety data sheet (SDS) for **allyl tribromoacetate** was found. The following safety information is inferred from related compounds like allyl bromoacetate and tribromoacetic acid.

Potential Hazards:

- Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled, similar to allyl bromoacetate[2][3].

- Irritation: Expected to cause skin and serious eye irritation[2][3].
- Corrosivity: The tribromoacetic acid precursor is corrosive, and the ester may have corrosive properties or release corrosive substances upon decomposition.
- Lachrymator: Many halogenated organic compounds are lachrymators (tear-inducing).

#### Recommended Precautions:

- Handle only in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing vapors or dust.
- Keep away from heat, sparks, and open flames.
- Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Disclaimer: This safety information is for guidance only. A thorough risk assessment should be conducted before handling this chemical. Consult the safety data sheets of related compounds for more detailed information.

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## References

- 1. Compound 527612: Allyl tribromoacetate - Dataset - Virginia Open Data Portal [data.virginia.gov]
- 2. Prop-2-enyl 2-bromoacetate | C<sub>5</sub>H<sub>7</sub>BrO<sub>2</sub> | CID 527610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Compound 527610: Prop-2-enyl 2-bromoacetate - Official Data Source - Virginia Open Data Portal [data.virginia.gov]

- 4. Allylbromoacetate | CAS#:40630-84-0 | Chemsrsc [chemsrc.com]
- 5. Cas 40630-84-0,ALLYL BROMOACETATE | lookchem [lookchem.com]
- 6. chemwhat.com [chemwhat.com]
- 7. CAS RN 383-67-5 | Fisher Scientific [fishersci.com]
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